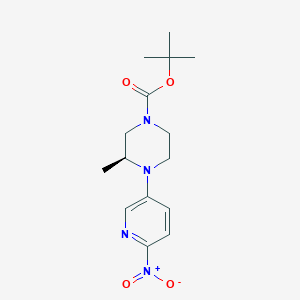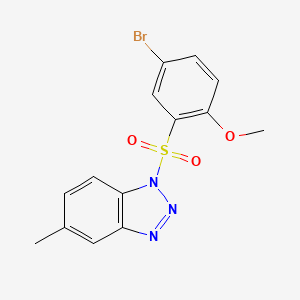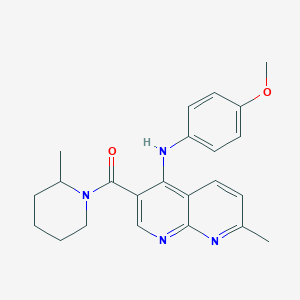![molecular formula C17H13ClFN5O B3020783 6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380167-19-9](/img/structure/B3020783.png)
6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridazinone core, which is known for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the pyrimidine and pyridazinone moieties. Common reagents and catalysts used in these reactions include:
Reagents: Chlorobenzene, fluoropyrimidine, azetidine derivatives
Catalysts: Palladium catalysts, base catalysts like sodium hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming amines or alcohols.
Substitution: Replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst (Pd/H2)
Substitution: Sodium iodide (NaI) in acetone, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: Interacting with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA strands, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one: Unique due to its specific combination of functional groups and ring structures.
Other Pyridazinone Derivatives: Compounds with similar core structures but different substituents, such as 6-(4-methylphenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one.
Azetidine Derivatives: Compounds with the azetidine ring but different attached groups, such as 2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN5O/c18-12-3-1-11(2-4-12)15-5-6-16(25)24(22-15)14-9-23(10-14)17-20-7-13(19)8-21-17/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLLUVOWZJUYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3020705.png)
![N-(2,6-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B3020707.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3020710.png)

![3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3020713.png)
![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3020714.png)

![2-O-Tert-butyl 1-O-ethyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B3020718.png)
![6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile](/img/structure/B3020719.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B3020720.png)


